molecular formula C19H24N2O4S B3498582 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide

2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide

Cat. No. B3498582
M. Wt: 376.5 g/mol
InChI Key: QYBALOLBMACVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide, also known as Bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. The chemical formula of Bisoprolol is C18H31NO4S, and it belongs to the class of selective beta-1 adrenergic receptor antagonists.

Mechanism of Action

2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide works by selectively blocking the beta-1 adrenergic receptors in the heart, which reduces the heart rate and contractility, thereby decreasing the workload on the heart. This leads to a decrease in oxygen demand and an improvement in myocardial oxygen supply-demand balance. 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide also reduces the secretion of renin, which leads to a decrease in angiotensin II and aldosterone levels, resulting in a decrease in peripheral vascular resistance and blood pressure.
Biochemical and Physiological Effects:
2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide has several biochemical and physiological effects. It decreases heart rate, cardiac output, and blood pressure, while increasing stroke volume and ejection fraction. 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide also improves left ventricular function, reduces left ventricular hypertrophy, and decreases the risk of arrhythmias. In addition, 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide has been shown to improve endothelial function, reduce inflammation, and decrease oxidative stress.

Advantages and Limitations for Lab Experiments

2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide has several advantages for lab experiments. It is a well-established beta-blocker with a known mechanism of action and predictable pharmacokinetics. It is also available in different formulations and doses, which allows for flexibility in experimental design. However, 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide has some limitations as well. It can interact with other drugs and affect their metabolism, which can complicate experimental results. In addition, 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide can cause adverse effects, such as bradycardia, hypotension, and bronchospasm, which can limit its use in certain experimental models.

Future Directions

There are several future directions for research on 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide. One area of interest is the use of 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide in combination with other drugs for the treatment of cardiovascular diseases. Another area of interest is the investigation of 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide in other conditions, such as heart failure with preserved ejection fraction, atrial fibrillation, and chronic obstructive pulmonary disease. In addition, the development of new formulations and delivery methods of 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide can improve its efficacy and safety.

Scientific Research Applications

2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide has been extensively studied for its therapeutic effects on cardiovascular diseases. It has been shown to reduce mortality and hospitalization in patients with heart failure, reduce the risk of stroke and myocardial infarction in patients with hypertension, and improve exercise tolerance in patients with angina. In addition, 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide has been investigated for its potential use in other conditions, such as migraine, anxiety, and hyperthyroidism.

properties

IUPAC Name

2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-14(2)12-20-26(23,24)17-9-10-18(15(3)11-17)25-13-19(22)21-16-7-5-4-6-8-16/h4-11,14,20H,12-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBALOLBMACVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)C)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.